2-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethoxy)ethan-1-ol
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Overview
Description
2-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethoxy)ethan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and an ethoxyethanol moiety, making it a valuable intermediate in the synthesis of more complex heterocyclic systems.
Preparation Methods
The synthesis of 2-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethoxy)ethan-1-ol typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with ethylene oxide under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing reaction time and by-products .
Chemical Reactions Analysis
2-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from 0°C to 100°C depending on the specific reaction . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethoxy)ethan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group in the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their activity and function . The ethoxyethanol moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Comparison with Similar Compounds
Similar compounds to 2-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethoxy)ethan-1-ol include other aminopyrazoles and pyrazole derivatives such as:
- 3-Amino-1H-pyrazole
- 4-Methyl-1H-pyrazole
- 2-(2-(1H-Pyrazol-1-yl)ethoxy)ethan-1-ol
Compared to these compounds, this compound is unique due to the presence of both an amino group and an ethoxyethanol moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H15N3O2 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-[2-(3-amino-4-methylpyrazol-1-yl)ethoxy]ethanol |
InChI |
InChI=1S/C8H15N3O2/c1-7-6-11(10-8(7)9)2-4-13-5-3-12/h6,12H,2-5H2,1H3,(H2,9,10) |
InChI Key |
RWKLBDUSWFPSNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCOCCO |
Origin of Product |
United States |
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